molecular formula C14H11FN2O4 B5803989 N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide

N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide

Cat. No.: B5803989
M. Wt: 290.25 g/mol
InChI Key: VYBSZCORCFRQIW-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide is an organic compound that features a benzamide core substituted with a 4-fluoro-3-nitrophenyl group and a 3-methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide typically involves the reaction of 4-fluoro-3-nitroaniline with 3-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-(4-amino-3-nitrophenyl)-3-methoxybenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-methoxybenzoic acid and 4-fluoro-3-nitroaniline.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.

    Materials Science: The compound can be utilized in the development of advanced materials with specific properties.

    Bioconjugation: It can serve as a linker in the immobilization of biomolecules onto surfaces for various biochemical assays.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-3-nitrophenyl)acetamide
  • N-(4-fluoro-3-nitrophenyl)benzamide
  • N-(4-fluoro-3-nitrophenyl)-3-methoxyphenylacetamide

Uniqueness

N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide is unique due to the presence of both the 4-fluoro-3-nitrophenyl group and the 3-methoxy group, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c1-21-11-4-2-3-9(7-11)14(18)16-10-5-6-12(15)13(8-10)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBSZCORCFRQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluoro-3-nitro-phenylamine was reacted with 3-methoxybenzoyl chloride according to the procedure of Example 256a substituting 3-methoxybenzoyl chloride for thiophene-2-carbonyl chloride to provide N-(4-Fluoro-3-nitro-phenyl)-3-methoxy-benzamide which was then reacted according to the procedures of Examples 256b and 256c to provide the title product.
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